Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate
Overview
Description
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate is an organosulfur compound that features a pyrimidine ring substituted with a 4-methylphenyl group and a thiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate typically involves the reaction of 4-(4-methylphenyl)-2-pyrimidinethiol with potassium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, where the thiol group is deprotonated by the potassium hydroxide to form the thiolate anion, which then associates with the potassium cation to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate can undergo various types of chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group acts as a nucleophile.
Complexation: The thiolate group can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Complexation: Transition metal salts such as palladium chloride or nickel acetate are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Alkylated or acylated derivatives.
Complexation: Metal-thiolate complexes.
Scientific Research Applications
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used to study the interactions of thiolate groups with biological molecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate involves the interaction of the thiolate group with electrophilic centers. The thiolate group is a strong nucleophile and can readily form bonds with electrophiles, leading to the formation of new chemical species. In biological systems, the compound may interact with metal ions and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: Similar in structure but contains a borate group instead of a thiolate group.
Potassium 4-methylphenylsulfinate: Contains a sulfinate group instead of a thiolate group.
Potassium 4-methylphenylsulfonate: Contains a sulfonate group instead of a thiolate group.
Uniqueness
Potassium 4-(4-methylphenyl)-2-pyrimidinethiolate is unique due to the presence of the pyrimidine ring and the thiolate group, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules and metal ions.
Properties
IUPAC Name |
potassium;4-(4-methylphenyl)pyrimidine-2-thiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S.K/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSYFAHTINFICP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)[S-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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